

An In-depth Technical Guide to the Chemical Properties of Methyl Cyclopentylphenylglycolate

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Compound of Interest

Compound Name: Methyl cyclopentylphenylglycolate

Cat. No.: B023521

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentylphenylglycolate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of a wide array of complex molecules.^[1] Its unique structural amalgamation of a phenyl ring, a cyclopentyl moiety, and an alpha-hydroxy ester functional group imparts a distinct set of chemical properties that are harnessed in diverse fields, including pharmaceuticals, agrochemicals, and materials science.^[1] This technical guide provides a comprehensive exploration of the chemical properties of **Methyl cyclopentylphenylglycolate**, offering in-depth insights into its structure, reactivity, spectroscopic profile, and analytical methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their respective domains.

Molecular Structure and Physicochemical Properties

Methyl cyclopentylphenylglycolate, with the CAS Number 19833-96-6, possesses the molecular formula $C_{14}H_{18}O_3$ and a molecular weight of 234.29 g/mol.^[2] Its structure features a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and cyclopentyl groups, making it a chiral molecule with the potential for enantioselective synthesis and separation.

Key Physicochemical Data

Property	Value	Source(s)
Appearance	Pale oil or clear colorless to pale yellow oil	[3][4]
Boiling Point	357.539 °C at 760 mmHg; 120-127 °C at 0.25 Torr	[3][4]
Density	1.161 g/cm ³ (predicted)	[3]
Flash Point	147.746 °C	[3]
Refractive Index	1.55	[3]
Solubility	Slightly soluble in DMSO, Ethyl Acetate, and Methanol	[3][4]
pKa	12.28 ± 0.29 (Predicted)	[3]

These properties indicate that **Methyl cyclopentylphenylglycolate** is a relatively high-boiling, non-volatile liquid at room temperature with limited solubility in common polar aprotic and protic solvents. Its high flash point suggests it is not highly flammable.

Synthesis and Reactivity

The primary route for the synthesis of **Methyl cyclopentylphenylglycolate** involves the esterification of α -cyclopentylmandelic acid. A common laboratory-scale synthesis is detailed below.

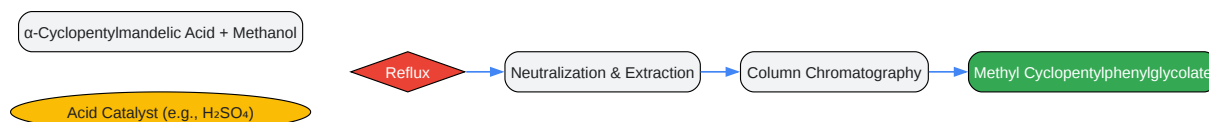
Experimental Protocol: Synthesis of Methyl cyclopentylphenylglycolate

This protocol is based on established methodologies for the esterification of carboxylic acids.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α -cyclopentylmandelic acid in an excess of methanol, which acts as both the solvent and the reactant.

- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Methyl cyclopentylphenylglycolate**.

Diagram of the Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl cyclopentylphenylglycolate**.

Reactivity Profile

The reactivity of **Methyl cyclopentylphenylglycolate** is dictated by its functional groups:

- **Ester Group:** The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield α-cyclopentylmandelic acid and methanol. This reaction is fundamental to many of its applications as a synthetic intermediate.

- **Hydroxyl Group:** The tertiary alcohol can undergo oxidation, although harsh conditions may be required. It can also be a site for etherification or esterification with other molecules, allowing for further functionalization.
- **Phenyl and Cyclopentyl Groups:** The aromatic ring can participate in electrophilic aromatic substitution reactions, while the cyclopentyl group is generally less reactive but can undergo radical reactions under specific conditions.

The presence of these functional groups makes **Methyl cyclopentylphenylglycolate** a valuable building block for creating more complex molecules with desired biological activities or material properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **Methyl cyclopentylphenylglycolate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on a reported spectrum, the following characteristic chemical shifts (in ppm, referenced to TMS in CDCl₃) can be expected:

- δ 7.25-7.65 (m, 5H): Aromatic protons of the phenyl group.
- δ 3.77 (s, 3H): Protons of the methyl ester group.
- δ 3.74 (s, 1H): Proton of the hydroxyl group.
- δ 2.90 (p, 1H): The methine proton of the cyclopentyl group attached to the chiral center.
- δ 1.32-1.69 (m, 8H): Protons of the four methylene groups in the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies:

- $\sim 3500\text{ cm}^{-1}$ (broad): O-H stretching vibration of the hydroxyl group.
- $\sim 3000\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations of the cyclopentyl and methyl groups.
- $\sim 1730\text{ cm}^{-1}$ (strong): C=O stretching vibration of the ester carbonyl group.
- $\sim 1200\text{-}1000\text{ cm}^{-1}$: C-O stretching vibrations of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Methyl cyclopentylphenylglycolate** (MW = 234.29), the molecular ion peak $[M]^+$ would be observed at m/z 234. Key fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$, m/z 31), the carboxyl group ($-\text{COOCH}_3$, m/z 59), and cleavage of the cyclopentyl ring.

Analytical Methodologies

The analysis of **Methyl cyclopentylphenylglycolate**, particularly in complex matrices, often requires chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

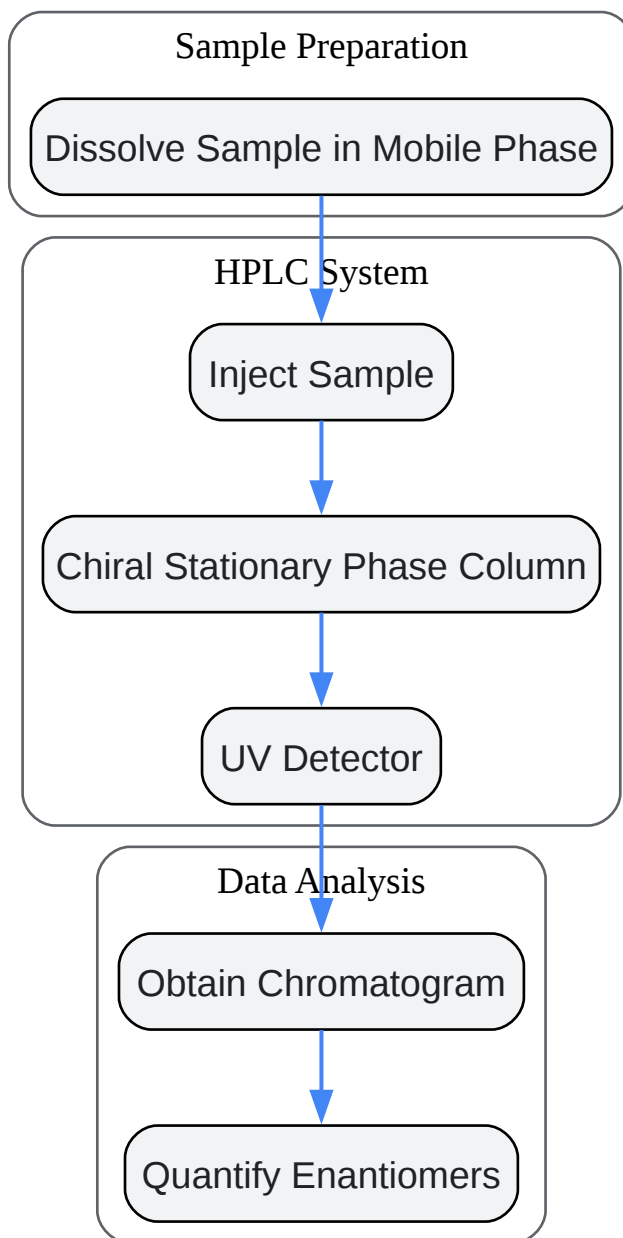
HPLC is a powerful tool for the separation, identification, and quantification of **Methyl cyclopentylphenylglycolate**. Due to its chiral nature, enantioselective separation is often a key analytical challenge.

Experimental Protocol: Chiral HPLC Separation

- **Column:** A chiral stationary phase (CSP) column is required. Common choices include cyclodextrin-based or polysaccharide-based columns.
- **Mobile Phase:** A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
- **Detection:** UV detection is suitable due to the presence of the phenyl chromophore. A detection wavelength in the range of 210-230 nm is generally effective.

- Quantification: For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

Diagram of the HPLC Analysis Workflow



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Caption: A typical workflow for the chiral HPLC analysis of **Methyl cyclopentylphenylglycolate**.

Gas Chromatography (GC)

GC can also be employed for the analysis of **Methyl cyclopentylphenylglycolate**, particularly for assessing its purity. Derivatization of the hydroxyl group may be necessary to improve its volatility and peak shape.

Applications and Significance

The chemical properties of **Methyl cyclopentylphenylglycolate** make it a crucial precursor in several industries:

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of anticholinergic drugs like glycopyrrolate, which is used to treat conditions such as peptic ulcers and to reduce secretions during surgery.[5]
- **Agrochemicals:** Its derivatives are explored for their potential as pesticides and herbicides.
- **Materials Science:** The molecule can be incorporated into polymers to modify their physical and chemical properties.

Safety and Handling

Based on available safety data, **Methyl cyclopentylphenylglycolate** is classified as an irritant. [6] It may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

Methyl cyclopentylphenylglycolate is a compound of significant interest due to its versatile chemical nature. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in organic synthesis. A thorough understanding of its chemical properties, including its synthesis, reactivity, and analytical characterization, is paramount for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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